molecular formula C14H16O2 B14050256 (2E,4E)-Methyl 5-(3-ethylphenyl)penta-2,4-dienoate

(2E,4E)-Methyl 5-(3-ethylphenyl)penta-2,4-dienoate

Cat. No.: B14050256
M. Wt: 216.27 g/mol
InChI Key: PQPFYOJJZVPEMR-HOZCHFDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,4E)-Methyl 5-(3-ethylphenyl)penta-2,4-dienoate: is an organic compound characterized by its conjugated diene system and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E,4E)-Methyl 5-(3-ethylphenyl)penta-2,4-dienoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the diene system, leading to the formation of epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or reduce the double bonds to single bonds.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) for ester reduction.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products:

    Epoxides: from oxidation.

    Alcohols: from reduction.

    Nitro derivatives: from nitration.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Acts as a precursor in the synthesis of polymers and other materials.

Biology:

  • Potential applications in the development of bioactive compounds due to its unique structure.

Medicine:

  • Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E,4E)-Methyl 5-(3-ethylphenyl)penta-2,4-dienoate involves its interaction with various molecular targets depending on the specific application. In chemical reactions, the conjugated diene system can participate in cycloaddition reactions, while the ester group can undergo hydrolysis or transesterification. The aromatic ring can engage in electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

Uniqueness:

  • The presence of the 3-ethylphenyl group distinguishes (2E,4E)-Methyl 5-(3-ethylphenyl)penta-2,4-dienoate from other similar compounds, potentially imparting unique chemical and physical properties.
  • Its specific ester functional group and conjugated diene system make it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

methyl (2E,4E)-5-(3-ethylphenyl)penta-2,4-dienoate

InChI

InChI=1S/C14H16O2/c1-3-12-8-6-9-13(11-12)7-4-5-10-14(15)16-2/h4-11H,3H2,1-2H3/b7-4+,10-5+

InChI Key

PQPFYOJJZVPEMR-HOZCHFDZSA-N

Isomeric SMILES

CCC1=CC(=CC=C1)/C=C/C=C/C(=O)OC

Canonical SMILES

CCC1=CC(=CC=C1)C=CC=CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.